N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c25-19-9-8-18(23-12-3-10-20-23)22-24(19)13-11-21-28(26,27)17-7-6-15-4-1-2-5-16(15)14-17/h3,6-10,12,14,21H,1-2,4-5,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBBSYNLVTUJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Construction of the pyridazine ring: This might involve the cyclization of a hydrazone intermediate.
Sulfonamide formation: The final step could involve the reaction of the intermediate with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridazine rings.
Reduction: Reduction reactions could target the carbonyl group in the pyridazine ring.
Substitution: Various substitution reactions could occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its hybrid pyridazine-pyrazole scaffold and sulfonamide linkage. Below is a comparative analysis with structurally or functionally related compounds:
Key Findings:
Pyridazine-Pyrazole Hybrids: The target compound shares a pyridazine-pyrazole scaffold with N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine . However, the latter lacks the sulfonamide group, which is critical for enhancing solubility and target binding in sulfonamide-based drugs. The pyridazinone ring (6-oxo group) in the target compound may improve metabolic stability compared to unmodified pyridazine derivatives .
Sulfonamide Derivatives :
- The tetrahydronaphthalene sulfonamide group distinguishes the target compound from simpler benzenesulfonamides. This modification likely increases its affinity for hydrophobic binding pockets in enzymes or receptors, as seen in other sulfonamide-based kinase inhibitors .
Imidazo-Pyridine Analogues: The compound described in (2d) features an imidazo-pyridine core with electron-withdrawing groups (nitrophenyl, cyano). While structurally distinct, its synthesis via a one-pot reaction highlights alternative strategies for constructing nitrogen-rich heterocycles, which could inform the optimization of the target compound’s synthetic pathway .
Pharmacological Potential:
- Kinase Inhibition : Pyridazine-pyrazole hybrids are frequently explored as kinase inhibitors due to their ability to mimic ATP’s purine ring. The sulfonamide group in the target compound may further modulate selectivity, as sulfonamides often interact with kinase hinge regions .
Biological Activity
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyridazine core with a pyrazole substituent and a tetrahydronaphthalene sulfonamide moiety. The presence of multiple heteroatoms and functional groups suggests potential interactions with various biological targets.
| Component | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃S |
| Molecular Weight | 318.39 g/mol |
| Structural Features | Pyridazine ring, pyrazole group, tetrahydronaphthalene sulfonamide |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing the pyrazole and pyridazine frameworks have shown efficacy against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that this compound may also possess potential as an anticancer agent .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties in several assays. Studies have reported that similar derivatives can inhibit the growth of resistant bacterial strains and fungi. This activity is likely attributed to the compound's ability to disrupt cellular processes in microbial cells .
The mechanism of action for this compound is believed to involve interaction with specific biological targets such as enzymes and receptors involved in signaling pathways. For example, compounds with similar structures have been shown to inhibit certain kinases or receptors that play roles in tumor necrosis factor (TNF) signaling pathways .
Study 1: Anticancer Activity Assessment
In a recent study evaluating the anticancer properties of various pyridazine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer effects .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
- Methodological Answer : The compound's pyridazine and tetrahydronaphthalene moieties suggest a multi-step synthesis. A plausible route involves:
- Step 1 : Condensation of pyrazol-1-yl-substituted pyridazinone precursors with ethylenediamine derivatives under reflux in ethanol with a base (e.g., 10% KOH) to form the core pyridazinone-ethylamine structure .
- Step 2 : Sulfonylation of the tetrahydronaphthalene fragment using chlorosulfonic acid, followed by coupling with the pyridazinone-ethylamine intermediate via nucleophilic substitution .
- Optimization : Reaction yields can be improved by controlling temperature (e.g., 80–100°C) and using catalysts like triethylamine to neutralize HCl byproducts .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of pyridazine protons (δ 6.5–8.5 ppm) and tetrahydronaphthalene methylene groups (δ 1.5–2.5 ppm). Compare shifts with structurally related compounds, such as pyridazin-3-amine derivatives .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrazolyl substitution pattern) via single-crystal X-ray diffraction, as demonstrated for N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns matching the expected molecular formula.
Q. What safety protocols are critical during handling and synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for sulfonylation steps to mitigate exposure to corrosive gases (e.g., SO) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles when handling pyridazine intermediates, which may exhibit mutagenic potential .
- Waste Disposal : Neutralize acidic byproducts (e.g., from sulfonic acid derivatives) with sodium bicarbonate before disposal.
Advanced Research Questions
Q. How can computational modeling optimize the compound's pharmacokinetic (PK) properties?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict solubility and logP values. The pyridazine ring’s electron-deficient nature may reduce membrane permeability, suggesting the need for prodrug strategies .
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to assess metabolic stability. For example, the tetrahydronaphthalene moiety may undergo hydroxylation, as seen in related sulfonamides .
- ADMET Prediction Tools : Leverage platforms like ACD/Labs Percepta to estimate bioavailability and toxicity profiles, focusing on sulfonamide-associated risks (e.g., renal toxicity) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values under standardized assay conditions (e.g., pH 7.4, 37°C) to control for experimental variability.
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to purported targets (e.g., kinases or GPCRs).
- Meta-Analysis : Cross-reference with structurally analogous compounds, such as N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, to identify SAR trends that explain discrepancies .
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems to enhance heat transfer during exothermic steps (e.g., sulfonylation), reducing side reactions .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and automate adjustments to reagent stoichiometry .
- Membrane Separation : Employ nanofiltration to purify the sulfonamide intermediate, leveraging differences in molecular weight between byproducts and the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
